CYP3A4 Inhibitory Potency
Data from a BindingDB record (BDBM50591916) suggests the target compound shows CYP3A4 inhibition with an IC50 of 100 nM [1]. This is a critical parameter for assessing drug-drug interaction potential. However, the validity of this data point is compromised by a mismatch in the recorded chemical structure for this database entry [1]. In a broader class context, tetrahydroquinazoline (THQ) scaffolds are known to exhibit time-dependent CYP3A4 inhibition, a property that was specifically engineered out of advanced leads like GDC-0349 [2]. This implies that subtle structural variations, such as the 2-hydroxy-4-trifluoromethyl pattern, can be decisive for this off-target effect. A direct comparator, the clinical candidate GDC-0349, was explicitly designed to reduce this CYP3A4 time-dependent inhibition relative to earlier THQ analogs, highlighting that procurement of a specific structure is essential when CYP modulation is a model parameter [2].
| Evidence Dimension | CYP3A4 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 100 nM (inhibition of human CYP3A4 from kidney microsomes; note structural data mismatch) |
| Comparator Or Baseline | GDC-0349 (an optimized THQ mTOR inhibitor) & other THQ derivatives. Activity: Time-dependent CYP3A4 inhibition was a known liability of the THQ class that GDC-0349 was designed to overcome. |
| Quantified Difference | Not directly quantifiable for the target compound vs. specific analogs due to data uncertainty. The class-level difference is qualitative: unoptimized THQ scaffolds carry a high risk of CYP time-dependent inhibition (TDI), whereas TDI is minimized in GDC-0349. |
| Conditions | In vitro enzyme inhibition assays using human CYP3A4 microsomes. For GDC-0349, specific TDI assay conditions were employed. |
Why This Matters
For researchers modeling metabolism or drug interactions, sourcing a THQ compound with a specific substitution pattern is crucial because this class's CYP TDI liability is highly structure-dependent; a 'similar' THQ analog may introduce an unwanted and variable pharmacokinetic confound.
- [1] BindingDB entry BDBM50591916. (Note: The provided SMILES in this record appears inconsistent with the target compound and may be a database misassignment). View Source
- [2] Shore, D.G., et al. (2013). Pyrimidoaminotropanes as Potent, Selective, and Efficacious Small Molecule Kinase Inhibitors of mTOR. Journal of Medicinal Chemistry, 56(5), 1873-1890. (Context: development of GDC-0349 to overcome CYP3A4 TDI of earlier THQ inhibitors). View Source
